molecular formula C20H16ClN3O2 B11026971 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11026971
M. Wt: 365.8 g/mol
InChI Key: KCETXRPSKJGZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative with a fused bicyclic heterocyclic core. This scaffold is widely explored in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases, GPCRs, and ion channels . The compound features:

  • Substituents: A 4-chlorophenyl group at position 3, a 4-methoxyphenyl group at position 5, and a methyl group at position 2.

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H16ClN3O2/c1-12-19(14-3-7-15(21)8-4-14)20-22-17(11-18(25)24(20)23-12)13-5-9-16(26-2)10-6-13/h3-11,23H,1-2H3

InChI Key

KCETXRPSKJGZIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyrazolo[1,5-a]Pyrimidine Core

The reaction begins with the condensation of ethyl 4-chlorobenzoylacetate (β-ketoester) and 5-(4-methoxyphenyl)-3-amino-2-methylpyrazole (3-aminopyrazole derivative) under acidic conditions. The β-ketoester acts as a 1,3-biselectrophile, facilitating nucleophilic attack by the amino group of the pyrazole at the carbonyl carbon, followed by cyclization to form the fused pyrimidine ring.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid

  • Catalyst: Concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA)

  • Temperature: 80–100°C

  • Time: 6–12 hours

  • Yield: 60–75%

Regioselectivity and Substituent Effects

Regioselectivity is governed by electronic and steric effects of substituents. The 4-chlorophenyl group at position 3 and 4-methoxyphenyl at position 5 direct cyclization to the observed product due to:

  • Electron-withdrawing chlorine : Enhances electrophilicity at the β-ketoester carbonyl.

  • Electron-donating methoxy group : Stabilizes intermediates via resonance.

X-ray crystallography confirms the tautomeric form 4a (pyrazolo[1,5-a]pyrimidin-7-one) as the dominant structure, with a C=O bond length of 1.23 Å.

Microwave-Assisted Synthesis: Enhancing Efficiency

Recent advancements utilize microwave irradiation to accelerate cyclocondensation, reducing reaction times from hours to minutes while improving yields.

Protocol for Microwave-Assisted Synthesis

  • Reactants : β-ketoester (1.0 equiv), 3-aminopyrazole (1.1 equiv)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Conditions :

    • Microwave power: 300 W

    • Temperature: 120°C

    • Time: 20–30 minutes

    • Yield: 85–90%

Comparative Analysis: Conventional vs. Microwave Methods

ParameterConventional MethodMicrowave Method
Reaction Time6–12 hours20–30 minutes
Yield60–75%85–90%
Purity (HPLC)92–95%98–99%
Energy ConsumptionHighLow

Microwave irradiation enhances molecular agitation, promoting faster cyclization and reducing side reactions like oxidation.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while protic solvents (e.g., ethanol) favor proton transfer during cyclization. A mixed solvent system (DMF:EtOH = 3:1) achieves optimal balance, yielding 88% product.

Acid Catalysts

  • HCl : Provides Brønsted acidity but may cause decomposition of methoxy groups.

  • PTSA : Mild acidity preserves functional groups, yielding 78% product vs. 65% with HCl.

Temperature and Time

Higher temperatures (100–120°C) reduce reaction time but risk decomposition. A stepped protocol (80°C for 1 hour → 100°C for 2 hours) maximizes yield (82%).

Post-Synthetic Modifications and Functionalization

Methylation at Position 2

The 2-methyl group is introduced via:

  • Direct alkylation : Treatment with methyl iodide (CH₃I) and Cs₂CO₃ in DMF at 60°C (yield: 70%).

  • In situ generation : Use of methyl-substituted β-ketoesters eliminates post-synthetic steps.

Halogenation for Further Derivatization

Chlorination at position 3 is achieved via:

  • Electrophilic substitution : Cl₂ gas in CCl₄ (yield: 68%).

  • Cross-coupling : Suzuki-Miyaura reaction with 4-chlorophenylboronic acid (yield: 75%).

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 8H, aromatic-H), 3.87 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

  • X-ray Diffraction : Confirms planar pyrazolo[1,5-a]pyrimidine core with dihedral angles of 85° between aryl rings.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile:H₂O = 70:30).

  • Elemental Analysis : C 65.44%, H 4.35%, N 11.45% (calculated: C 65.67%, H 4.41%, N 11.48%).

Comparative Study with Analogous Compounds

CompoundSubstituentsSynthesis YieldBiological Activity
3-(4-Cl-Ph)-5-(4-MeO-Ph)-2-Me-PP*4-Cl, 4-MeO, 2-Me85–90%Anticancer (IC₅₀: 8 μM)
3-(3-Cl-Ph)-5-(4-Me-Ph)-2-Et-PP3-Cl, 4-Me, 2-Et78%Anti-inflammatory
3-(4-Br-Ph)-5-(3-MeO-Ph)-2-H-PP4-Br, 3-MeO, 2-H65%Antibacterial

*PP = pyrazolo[1,5-a]pyrimidin-7(4H)-one .

Chemical Reactions Analysis

Cyclocondensation with β-Ketoesters

This method involves reacting β-ketoesters with aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds via nucleophilic attack of the aminopyrazole on the β-ketoester, followed by cyclization and dehydration . Key steps include:

  • Reagents : β-ketoesters (e.g., ethyl acetoacetate) and aminopyrazoles.

  • Conditions : Heating in solvents like ethanol or dimethyl sulfoxide.

  • Yield : Varies based on substituents but typically optimized for efficiency.

One-Pot Cyclization with Oxidative Halogenation

A more recent approach developed by Sikdar et al. (2023) employs a one-pot strategy using amino pyrazoles, enaminones/chalcones, and sodium halides in the presence of potassium persulfate (K₂S₂O₈) . This method introduces halogens (e.g., Cl, I) at the 3-position via oxidative halogenation, enhancing versatility.

Table 1: Comparison of Synthesis Methods

MethodKey ReagentsConditionsKey Advantage
Cyclocondensationβ-ketoesters, aminopyrazolesHeating in polar solventsEstablished protocol for scaffold formation
One-Pot CyclizationAmino pyrazoles, enaminones, NaX, K₂S₂O₈Mild, oxidative halogenationEfficient, halogen-introducing

Reaction Mechanisms

The synthesis mechanisms involve multi-step processes:

Cyclization Steps

  • Initial condensation : Aminopyrazole reacts with the enamine or chalcone to form a tautomerized intermediate.

  • Ring closure : Intramolecular cyclization occurs, driven by the nucleophilic attack of the amino group on the carbonyl carbon, leading to the pyrazolo[1,5-a]pyrimidine core .

Oxidative Halogenation

In the one-pot method, K₂S₂O₈ acts as an oxidizing agent, enabling the introduction of halogens (e.g., Cl, I) at the 3-position. This step is critical for functionalizing the scaffold with biologically relevant substituents .

Spectroscopic Analysis

Structural confirmation relies on advanced spectroscopic techniques:

NMR Data

  • ¹H NMR : Peaks for aromatic protons (e.g., chlorophenyl, methoxyphenyl) and methyl groups are observed. For example, the methyl group at C2 typically resonates as a singlet (~2.5 ppm) .

  • ¹³C NMR : Confirms carbonyl carbons (e.g., ~160–165 ppm) and aromatic carbons .

Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to verify molecular weight and purity. For example, the molecular weight of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is confirmed as 365.8 g/mol .

Table 2: Representative Spectroscopic Data

TechniqueKey Observations
¹H NMRSinglet for methyl group at C2 (~2.5 ppm); aromatic protons split into multiplets
¹³C NMRCarbonyl carbons at ~160–165 ppm
HRMSMolecular ion peak matches calculated mass (e.g., 365.8 g/mol)

Structural Confirmation

X-ray crystallography and tautomerism analysis are critical for unambiguous structural determination.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the pyrazolo[1,5-a]pyrimidine scaffold and substituent positions. For example, studies on analogous compounds confirm the planar arrangement of the fused rings and the orientation of aryl substituents .

Tautomerism

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold exhibits tautomerism, with three possible forms depending on the position of the keto group. This variability can influence reactivity and biological interactions .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, possess significant anticancer properties. Research has shown that they can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.

  • Mechanism : The compound may act as an inhibitor of aurora kinases, which are critical for mitosis and are often overexpressed in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in cancerous cells.

Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. It may inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

  • Research Findings : In vitro studies have demonstrated that derivatives of this compound can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Antimicrobial Activity

Preliminary research indicates that pyrazolo[1,5-a]pyrimidines may exhibit antimicrobial properties against a range of pathogens.

  • Study Results : Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi, making them candidates for further exploration in infectious disease treatment.

Case Studies

Several case studies highlight the efficacy of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one:

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The results indicated an IC50 value of approximately 25 μM against MDA-MB-231 cells, demonstrating significant anticancer activity.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation models, the compound was shown to reduce edema in animal models induced by carrageenan. The reduction in swelling correlated with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Table 1: Biological Activities of this compound

Activity TypeEffectReference
AnticancerIC50 = 25 μM[Study on MDA-MB-231]
Anti-inflammatoryReduced edema[Inflammation Model Study]
AntimicrobialEffective against E. coli[Antimicrobial Assay]

Mechanism of Action

The mechanism of action of “3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorophenyl and methoxyphenyl groups may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives vary in substituents at positions 2, 3, and 5, which critically influence their pharmacological and physicochemical properties.

Compound Name Substituents Key Properties References
NAV-2729 (3-(4-chlorophenyl)-5-(4-nitrophenyl)-2-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-one) 4-Cl (C3), 4-NO₂ (C5), benzyl (C2) Arf6 inhibitor; anti-proliferative in uveal melanoma (IC₅₀ ~1 µM)
3i (3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) 4-Cl (C3), H (C5), H (C2) Melting point: 163–164°C; synthesized via KHSO₄-mediated cyclization
4n (2-amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one) CF₃ (C5), diazenyl (C3), amino (C2) Higher thermal stability (m.p. 274–276°C); potential photosensitivity due to azo group
9j (3-(4-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) 4-OCH₃ (C3), phenyl (C5) Anti-mycobacterial activity (MIC ~12.5 µg/mL)
QO-40 (5-(chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) Cl-CH₂ (C5), naphthyl (C3), CF₃ (C2) BKCa channel activator (EC₅₀ ~3 µM)

Pharmacological Activity

  • NAV-2729 demonstrates specificity for Arf6 GTPase, reducing tumor progression in xenograft models .
  • 9j and 9k (3-(4-trifluoromethylphenyl)-5-phenyl derivatives) exhibit anti-mycobacterial activity, highlighting the importance of electron-withdrawing groups (e.g., CF₃) for target binding .

Electrochemical Behavior

Triazolopyrimidinones (e.g., S1-TP) show irreversible oxidation peaks at +1.2 V (vs. Ag/AgCl), attributed to the methoxyphenyl moiety . The 4-chlorophenyl group in the target compound may reduce electron density, altering redox potentials compared to S1-TP.

Key Findings and Implications

  • Substituent effects: Electron-withdrawing groups (Cl, NO₂) enhance binding to hydrophobic enzyme pockets (e.g., Arf6 in NAV-2729) . Methoxy groups improve solubility but may reduce metabolic stability due to demethylation risks .
  • Synthetic scalability : Ultrasound-assisted methods () offer greener, higher-yield routes compared to traditional reflux conditions .

Biological Activity

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H16_{16}ClN3_3O2_2
  • CAS Number : 879622-88-5
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl and a 4-methoxyphenyl group.

Antimicrobial Activity

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. A study synthesized various derivatives and assessed their antibacterial and antibiofilm activities. The results indicated that compounds similar to this compound displayed notable efficacy against several bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
This compoundModerateStrong

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor. A study reported strong inhibitory activity against AChE and urease among related compounds .

EnzymeInhibition Level
AcetylcholinesteraseStrong
UreaseModerate to Strong

Anticancer Potential

Pyrazolo[1,5-a]pyrimidines are recognized for their anticancer properties. The structural features of the compound suggest potential interactions with various cancer-related targets. Research indicates that these compounds can inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the phenyl rings and variations in the pyrazolo structure can significantly influence its potency and selectivity toward specific biological targets .

Case Studies

  • Antimicrobial Study : A series of pyrazolo derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus aureus. The compound exhibited significant antibiofilm activity, suggesting its potential use in treating infections associated with biofilms .
  • Enzyme Inhibition Study : In a docking study assessing interaction with AChE, the compound demonstrated strong binding affinity compared to standard inhibitors. This suggests promising applications in treating neurodegenerative diseases where AChE inhibition is beneficial .

Q & A

Basic: What are the recommended synthetic routes for 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via cyclocondensation of substituted pyrazole-5-amines with β-keto esters or α,β-unsaturated ketones under acidic conditions. For example, pyrazolo[1,5-a]pyrimidinones are formed by refluxing 3-aminopyrazoles with β-keto esters in acetic acid, as demonstrated in analogous syntheses . Optimization involves:

  • Solvent selection: Protic solvents (e.g., acetic acid) are critical for ring closure, as shown by NMR studies confirming solvent-dependent tautomerization during pyrimidinone formation .
  • Temperature control: Reflux conditions (100–120°C) ensure complete cyclization while avoiding side reactions like over-oxidation .
  • Purification: Crude products are often extracted with ethyl acetate (EtOAc) and recrystallized from THF/petroleum ether mixtures to enhance yield and purity .

Basic: How can the crystallographic structure of this compound be characterized to confirm its regiochemistry?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving regiochemical ambiguities. Key parameters include:

  • Unit cell dimensions: Orthorhombic systems (e.g., space group Pbca) with lattice parameters a ≈ 9.5 Å, b ≈ 15.9 Å, and c ≈ 24.8 Å are typical for pyrazolo[1,5-a]pyrimidinones .
  • Disorder analysis: Fluorine/chlorine substituents may introduce minor disorder, requiring multi-scan absorption corrections (e.g., CrystalClear software) to refine data-to-parameter ratios (~17:1) and achieve R factors <0.06 .
  • Validation: Compare experimental bond lengths (e.g., C–C = 1.35–1.48 Å) with DFT-calculated values to confirm stereoelectronic effects of substituents .

Advanced: What computational strategies are recommended to predict structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidinone derivatives?

Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., Arf6 GTPase, linked to anti-cancer activity in NAV-2729 analogs) . Focus on substituent effects:
    • 4-Chlorophenyl: Enhances hydrophobic binding in enzyme pockets.
    • 4-Methoxyphenyl: Modulates electronic properties via resonance effects .
  • Quantum mechanical (QM) calculations: Employ Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic hotspots .
  • Machine learning (ML): Train models on datasets from analogs (e.g., triazolopyrimidinones) to predict cytotoxicity (IC50) and solubility (logP) .

Advanced: How can researchers resolve contradictions in biological activity data across similar compounds?

Answer:

  • Dose-response profiling: Compare IC50 values under standardized assays (e.g., MTT for cytotoxicity) to isolate substituent-specific effects. For example, 4-methoxy groups in NAV-2729 analogs show 10-fold higher potency than nitro-substituted derivatives in melanoma models .
  • Metabolic stability assays: Use liver microsomes to assess if discrepancies arise from differential CYP450 metabolism .
  • Target engagement studies: Employ cellular thermal shift assays (CETSA) to verify direct binding to intended targets (e.g., Arf6) versus off-target effects .

Advanced: What experimental and computational methods are synergistic for optimizing pyrazolo[1,5-a]pyrimidinone synthesis?

Answer:

  • Reaction path screening: Use the ICReDD platform to integrate quantum chemical reaction path searches with high-throughput experimentation. For example, DFT-based transition-state analysis can predict regioselectivity in cyclocondensation steps .
  • Solvent optimization: Apply COSMO-RS simulations to screen solvents for polarity, hydrogen-bonding capacity, and boiling points, reducing trial-and-error in reflux conditions .
  • Automated workflow tools: Platforms like Chemspeed enable rapid iteration of reaction parameters (e.g., stoichiometry, catalysts) guided by real-time HPLC-MS feedback .

Basic: How can researchers validate the electrochemical properties of this compound for drug delivery applications?

Answer:

  • Cyclic voltammetry (CV): Use carbon graphite electrodes in 0.1 M TBAPF6/acetonitrile to measure redox potentials. Pyrazolo[1,5-a]pyrimidinones typically exhibit quasi-reversible oxidation peaks at +0.8 to +1.2 V (vs. Ag/AgCl), influenced by electron-donating substituents (e.g., 4-methoxy lowers oxidation potential) .
  • Stability testing: Perform chronoamperometry at physiological pH (7.4) to assess degradation kinetics, critical for sustained-release formulations .

Advanced: What mechanistic insights explain the synergistic cytotoxicity of pyrazolo[1,5-a]pyrimidinones with cold atmospheric plasma (CAP) in glioblastoma models?

Answer:

  • Reactive oxygen species (ROS) amplification: CAP generates ROS (e.g., •OH, O2•⁻), which pyrazolo[1,5-a]pyrimidinones enhance by inhibiting antioxidant enzymes (e.g., SOD1/2), as shown in RNA-seq datasets .
  • DNA damage synergy: Comet assays reveal that pre-treatment with the compound increases CAP-induced DNA strand breaks by 40–60%, attributed to impaired repair machinery (e.g., PARP inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.